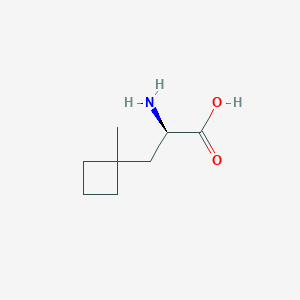
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid: is a chiral amino acid derivative with a unique cyclobutyl ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a protected glycine derivative with a cyclobutyl-containing electrophile, followed by deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as flow chemistry and the use of continuous reactors can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the cyclobutyl ring.
Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In organic synthesis, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid can serve as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The cyclobutyl ring structure may impart unique pharmacokinetic properties, enhancing the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring may play a crucial role in enhancing binding affinity and specificity.
相似化合物的比较
(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid: The enantiomer of the compound, differing in stereochemistry.
Cyclobutylalanine: A similar amino acid with a cyclobutyl ring but lacking the specific substitution pattern of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid.
Cyclobutylglycine: Another related compound with a cyclobutyl ring and different functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity. Its chiral nature and cyclobutyl ring structure make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI 键 |
BMMSEIZQWPNKMW-ZCFIWIBFSA-N |
手性 SMILES |
CC1(CCC1)C[C@H](C(=O)O)N |
规范 SMILES |
CC1(CCC1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




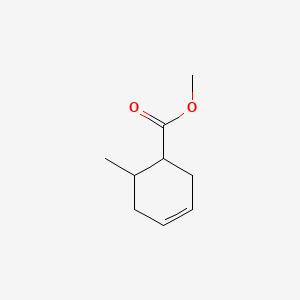
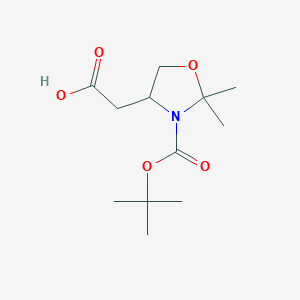
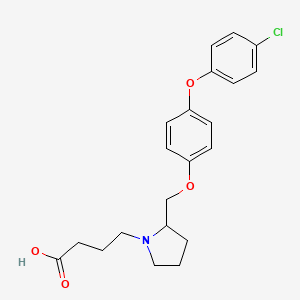
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
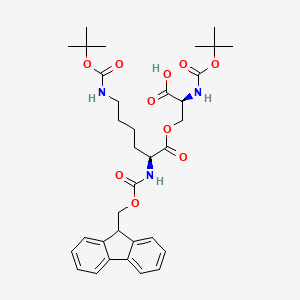
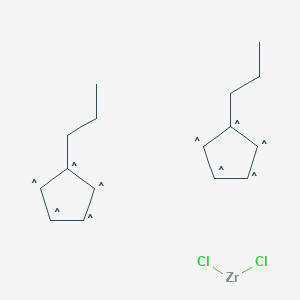
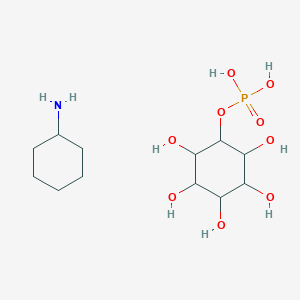
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)

![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
